Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate
Description
Properties
Molecular Formula |
C13H19NO4 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
ethyl 2-[(3-hydroxypiperidin-1-yl)methyl]furan-3-carboxylate |
InChI |
InChI=1S/C13H19NO4/c1-2-17-13(16)11-5-7-18-12(11)9-14-6-3-4-10(15)8-14/h5,7,10,15H,2-4,6,8-9H2,1H3 |
InChI Key |
LCYZQRCUACLCDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC=C1)CN2CCCC(C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, leading to the formation of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Key Observations:
Pyridyl and formyl substituents introduce aromatic or electrophilic reactivity, diverging from the piperidine-based hydrogen-bonding capacity of the target compound.
Substituent Effects :
- The 3-hydroxypiperidine group in the target compound provides a secondary alcohol, enabling hydrogen bonding and solubility adjustments critical for pharmacokinetics. In contrast, the 3-methylpiperidine in the benzofuran analog lacks this hydroxyl group, reducing polarity.
- The phenyl group in the benzofuran derivative may enhance π-π stacking interactions with aromatic residues in biological targets.
Synthetic Utility :
- Ethyl 2-formylfuran-3-carboxylate serves as a versatile aldehyde precursor for nucleophilic additions or condensations, whereas the target compound’s piperidine moiety may limit such reactivity but enhance target specificity.
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